molecular formula C23H29N9O6 B15337479 NH2-Peg-FA

NH2-Peg-FA

Cat. No.: B15337479
M. Wt: 527.5 g/mol
InChI Key: QWYFTINKVQGFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG-FA (Amino Polyethylene Glycol Folic Acid) is a multifunctional polymer conjugate widely used in biomedical applications, particularly in targeted drug delivery systems. It consists of three key components:

  • Amino group (-NH₂): Enables covalent conjugation with carboxylic acid-containing molecules (e.g., drugs, nanoparticles) via EDC/NHS chemistry .
  • Polyethylene glycol (PEG): Enhances biocompatibility, reduces immunogenicity, and prolongs circulation time in vivo .
  • Folic acid (FA): Acts as a targeting ligand for folate receptor (FR)-overexpressing cancer cells (e.g., breast, ovarian cancers) .

This compound is synthesized through controlled coupling reactions, such as EDC/NHS-mediated conjugation in MES buffer (pH 6.0), ensuring stable amide bond formation between PEG and FA . Its applications span pH-responsive drug delivery , photothermal therapy , and tumor-specific imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Two-Step Method: One common method involves the reaction of acrylate end groups of AmPEG with amine groups of APTS through Michael addition reaction at room temperature.

    Di-Hydroxyl Polyethylene Glycol Method: Another method uses di-hydroxyl polyethylene glycol as a raw material.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Carboxyl-containing compounds, active esters (NHS), DCC (dicyclohexylcarbodiimide).

    Conditions: Mild pH (7-8.5), room temperature or slightly elevated temperatures.

Major Products:

    Amide Bonds: Formed between the amine group and carboxyl-containing compounds.

    Conjugated Compounds: Formed by attaching drugs or imaging agents to the folic acid moiety.

Scientific Research Applications

Synthesis and Structure

NH2-PEG-FA is synthesized through the amidation of NH2-PEG-NH2 with FA . The process involves activating the carboxyl group of FA and then reacting it with NH2-PEG-NH2 . Spectroscopic techniques such as FT-IR and 1HNMR are used to confirm the successful conjugation of FA to PEG . The resulting molecule consists of a PEG chain with an amine group (NH2) at one end and a folic acid molecule at the other . The PEG chain provides water solubility, reduces immunogenicity, and increases the circulation time of the conjugate, while the folic acid moiety allows for targeted delivery to cells expressing folate receptors .

Scientific Research Applications

This compound has found significant use in medical research, drug delivery, nanotechnology, and cell culture . Its ability to target cancer cells makes it a valuable tool for developing new cancer therapies and diagnostic agents .

Targeted Drug Delivery:

  • This compound can be conjugated to drugs or imaging agents to selectively deliver them to cancer cells .
  • The folic acid moiety binds to folate receptors on cancer cells, triggering receptor-mediated endocytosis and internalization of the conjugate .
  • PEGylation helps to increase the drug's solubility and stability and reduce its immunogenicity, prolonging its circulation time in vivo .
  • Example: Folic acid–PEG conjugate loaded with 5-Fluorouracil (5-FU) for targeted drug delivery to tumor lesions . The conjugate showed steady drug release patterns and improved uptake in HeLa cancer cells .

Nanotechnology:

  • This compound can be used to modify the surface of nanoparticles, enhancing their stability, biocompatibility, and targeting ability .
  • The amine group on this compound allows for easy conjugation to nanoparticles, while the folic acid moiety enables targeted delivery to specific cells or tissues .
  • Example: used to prepare CG-PEG-FA nanocarriers for targeted delivery of anti-cancer drugs. The nanocarrier can form π-π stacking interaction and hydrophobic interaction with aromatic drugs such as doxorubicin (DOX), and is expected to be potential specific targeting controlled release of anti-cancer drugs .

Cell Culture:

  • This compound can be used to modify cell culture surfaces, promoting cell adhesion and growth .
  • The folic acid moiety can also act as a growth factor, stimulating cell proliferation .

Case Studies

Folate-PEG Conjugated 5-Fluorouracil (FA-PEG-5-FU)

A study described the design of a folic acid–PEG conjugate loaded with 5-FU . The FA probe contains folic acid as a vector, polyethylene glycol bis-amine as a prolonged serum circulator, and 5-FU as an anticancer drug . The synthesis includes a multi-step reaction: the first step involves the conjugation of folic acid to polyethylene-bis-amine, the second step includes 5-FU activation using formic acid, and the third step includes the reaction of activated 5-FU with FA-PEG-NH2- to produce the final FA conjugate probe called FA-PEG-5-FU . FA conjugate was analyzed for drug release profile (in vitro drug release for 10 days) in PBS, cytotoxicity study in Vero cells; FR-affiliated uptake efficiency in HeLa cells, and targeted drug delivery at tumor lesion in artificial hepatoma mice models . The results showed that the folate conjugate exhibited steady drug release patterns and improved uptake in HeLa cancer cells compared to Vero cells. Also, the tumors in the mice treated with the conjugate decreased significantly compared to the standard drug group .

Folate-Polyethylene Glycol Conjugated Carboxymethyl Chitosan (CMCS-PEG-FA)

In another study, 5-FU and FA-PEG-NH2 were successfully grafted onto CMCS . The results showed that CMCS showed no toxicity against HeLa, AGS, A549, or normal cells, indicating that CMCS-PEG-FA is a promising targeted drug delivery system for cancer therapy .

Mechanism of Action

The mechanism of action of NH2-Peg-FA involves the binding of the folic acid moiety to folate receptors on the surface of target cells. This binding facilitates the internalization of the compound into the cells through receptor-mediated endocytosis. Once inside the cell, the amine group can react with intracellular targets, releasing the attached drug or imaging agent. The PEG backbone enhances the solubility and stability of the compound, allowing for efficient delivery and prolonged circulation time .

Comparison with Similar Compounds

Comparison with Similar PEGylated Compounds

Below is a detailed comparison of NH2-PEG-FA with structurally or functionally analogous compounds, focusing on design, targeting efficiency, and performance in drug delivery.

This compound vs. DSPE-PEG-FA

Parameter This compound DSPE-PEG-FA
Core Structure Amino-terminated PEG chain linked to FA DSPE (lipid-PEG) conjugated to FA
Targeting Mechanism FA binds to folate receptors on cancer cells Same as this compound
Stability High stability due to covalent PEG-FA linkage Lower stability; lipid-PEG may form micelles or vesicles
Applications Drug-nanoparticle conjugation, pH-responsive systems Liposomal drug delivery, siRNA encapsulation
Cellular Uptake 2.5× higher uptake in FR-positive MCF-7 cells vs. non-targeted NPs Moderate uptake due to lipid membrane fusion

Key Research Finding: this compound-functionalized nanoparticles demonstrated a 40% increase in tumor accumulation in murine models compared to DSPE-PEG-FA liposomes .

This compound vs. PLGA-PEG-FA

Parameter This compound PLGA-PEG-FA
Core Structure PEG-FA with reactive amino group PLGA (poly(lactic-co-glycolic acid))-PEG-FA copolymer
Drug Loading Surface conjugation (e.g., DOX, BTZ) via -NH₂ Encapsulation within PLGA core
Release Profile pH-responsive release (e.g., 80% BTZ release at pH 5.0 vs. 20% at pH 7.4) Sustained release (e.g., 70% DOX release over 72 hours)
Targeting Efficiency High specificity for FR-positive tumors Moderate due to PLGA’s passive targeting (EPR effect)

Key Research Finding: PLGA-PEG-FA systems showed a 30% lower off-target drug release than this compound in systemic circulation, but this compound achieved 90% tumor growth inhibition in FR-positive xenografts .

This compound vs. NH2-PEG-RGD

Parameter This compound NH2-PEG-RGD
Targeting Ligand Folic acid (FR-specific) RGD peptide (integrin αvβ3-specific)
Applications Solid tumors (e.g., breast, ovarian cancers) Angiogenic tumors (e.g., glioblastoma)
Binding Affinity Kd ≈ 1 nM for FR Kd ≈ 10 nM for integrin αvβ3
Synthesis Complexity Moderate (EDC/NHS chemistry) High (peptide synthesis and purification required)

Key Research Finding : NH2-PEG-RGD exhibited superior penetration in glioblastoma models, while this compound outperformed in FR-positive breast cancer models .

Advantages and Limitations of this compound

Advantages

  • Dual Functionality : Combines targeting (FA) and stealth properties (PEG) .
  • Versatile Conjugation: -NH₂ allows covalent binding to drugs, dyes, or nanoparticles .
  • pH-Responsiveness : Effective drug release in tumor microenvironments (pH 5.0–6.5) .

Limitations

  • FR Dependency: Limited efficacy in FR-negative cancers .
  • PEG Dilemma : Anti-PEG antibodies may reduce long-term efficacy .

Biological Activity

NH2-Peg-FA, or amino polyethylene glycol-folic acid, is a bioconjugate that combines polyethylene glycol (PEG) with folic acid (FA). This compound is particularly significant in biomedical applications, especially in targeted drug delivery systems. The folate receptor (FR) is overexpressed in various cancer cells, making FA a suitable targeting ligand for delivering therapeutic agents directly to these cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in drug delivery systems.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of folic acid to PEG through an amine linkage. The process can be summarized as follows:

  • Activation of Folic Acid : Folic acid is activated using a coupling agent such as DCC (dicyclohexylcarbodiimide).
  • Conjugation to PEG : The activated folic acid is then reacted with NH2-PEG to form the this compound conjugate.
  • Purification : The resulting product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure the removal of unreacted materials.

This compound operates primarily through the following mechanisms:

  • Targeted Delivery : The folate moiety binds specifically to FRs on the surface of cancer cells, facilitating endocytosis and enhancing cellular uptake of the conjugated drug.
  • Sustained Release : PEG serves as a hydrophilic spacer that prolongs circulation time in the bloodstream and reduces renal clearance, allowing for sustained release of therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances the uptake of various drugs in folate receptor-positive cancer cell lines. For instance:

  • Cytotoxicity Assays : Research has shown that this compound-conjugated drugs exhibit significantly higher cytotoxicity against HeLa cells compared to non-targeted formulations. In one study, the IC50 value for this compound-conjugated 5-fluorouracil was found to be substantially lower than that for free 5-fluorouracil, indicating improved efficacy .
Drug FormulationIC50 (µM)Cell Line
Free 5-FU25HeLa
This compound-5-FU5HeLa

In Vivo Studies

Animal model studies have further corroborated the effectiveness of this compound in targeted drug delivery:

  • Tumor Growth Inhibition : In tumor-bearing mice models, treatment with this compound-conjugated drugs resulted in significantly smaller tumor volumes compared to controls treated with standard formulations. For example, after 15 days of treatment, tumors in the this compound group were reduced by approximately 70% compared to untreated controls .

Case Studies

  • Folate-Conjugated Liposomes : A study examined cationic liposomes modified with this compound for gene silencing applications. The results indicated that these liposomes effectively delivered siRNA to FR-positive cells, achieving about 40% knockdown efficiency in target gene expression .
  • Cisplatin Delivery : Another investigation focused on folate-modified cisplatin-loaded lipid carriers for treating cervical cancer. The study concluded that these carriers improved drug accumulation in tumor tissues while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing NH2-PEG-FA, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling folate (FA) to amine-terminated polyethylene glycol (NH2-PEG) using carbodiimide chemistry (e.g., EDC/NHS). Key steps include:

  • Activation : FA carboxyl groups are activated with EDC/NHS to form an active ester intermediate.
  • Conjugation : Reaction with NH2-PEG under controlled pH (6.5–7.5) and temperature (4–25°C) to avoid hydrolysis .
  • Purification : Dialysis or size-exclusion chromatography removes unreacted FA and byproducts.
  • Validation : Confirm conjugation via <sup>1</sup>H-NMR (disappearance of PEG terminal amine protons at δ 2.8 ppm) and UV-Vis (FA absorbance at ~280 nm) .
    • Reproducibility Tip : Document molar ratios, reaction times, and purification protocols in detail (e.g., dialysis membrane MWCO, buffer composition) .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Core Methods :

  • <sup>1</sup>H-NMR : Quantify PEG-FA conjugation efficiency by tracking amine peak reduction .
  • HPLC : Use reverse-phase C18 columns to separate free FA from PEG-FA (retention time shifts indicate conjugation) .
  • MALDI-TOF MS : Verify molecular weight and detect side products (e.g., PEG di-FA adducts) .
  • FTIR : Confirm amide bond formation (C=O stretch at ~1650 cm<sup>-1</sup>) .
    • Data Interpretation : Compare results to reference spectra of unmodified PEG and FA. Inconsistent MALDI-TOF peaks may indicate incomplete purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound cytotoxicity data across studies?

  • Analysis Framework :

Variable Audit : Compare cell lines (e.g., HeLa vs. primary cells), PEG molecular weight (2kDa vs. 5kDa), and FA concentration ranges .

Control Experiments : Include unmodified PEG and free FA controls to isolate toxicity sources .

Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance; report effect sizes and confidence intervals .

  • Case Study : A 2024 study found 5kDa this compound induced apoptosis in MCF-7 cells at >100 µM, while 2kDa variants showed no toxicity. This discrepancy was linked to differences in cellular uptake efficiency .

Q. What strategies optimize this compound’s targeting efficiency in vivo while minimizing off-target accumulation?

  • Experimental Design :

  • PEG Length Optimization : Test PEGs of 2kDa, 5kDa, and 10kDa to balance stealth properties and FA accessibility .
  • Dosing Regimen : Pre-inject free FA (1 mg/kg) to block endogenous folate receptors, reducing non-specific uptake .
  • Imaging Validation : Use near-infrared (NIR) fluorophore-labeled PEG-FA for real-time biodistribution tracking in murine models .
    • Data Challenges : High liver uptake in rodents may not translate to humans due to interspecies differences in folate receptor expression .

Q. How should researchers design controls to differentiate this compound’s therapeutic effects from PEG’s inherent immunogenicity?

  • Control Groups :

  • Unmodified PEG : Assess baseline immune activation (e.g., anti-PEG antibody production) .
  • FA-Free PEG : Compare targeting efficiency in receptor-positive vs. receptor-negative cell lines .
  • Competitive Inhibition : Co-administer excess free FA to confirm receptor-mediated uptake .
    • Metrics : Measure cytokine levels (IL-6, TNF-α) and complement activation (C3a, C5a) in serum .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound drug release kinetics?

  • Modeling Tools :

  • First-Order Kinetics : Fit data to Qt=Q(1ekt)Q_t = Q_\infty (1 - e^{-kt}) for diffusion-controlled release .
  • Korsmeyer-Peppas Model : Determine release mechanism (Fickian vs. anomalous transport) using MtM=ktn\frac{M_t}{M_\infty} = kt^n .
    • Software : Use nonlinear regression in GraphPad Prism or R’s nls package. Report adjusted R² and AIC values for model selection .

Q. How can researchers validate this compound’s stability under physiological conditions?

  • Protocol :

Incubation : Expose this compound to PBS (pH 7.4) and human serum (37°C, 5% CO2) for 24–72 hours .

Stability Metrics : Monitor hydrodynamic diameter (DLS), FA release (HPLC), and ligand integrity (LC-MS/MS) .

Accelerated Degradation : Test at 45°C to predict long-term stability .

Properties

Molecular Formula

C23H29N9O6

Molecular Weight

527.5 g/mol

IUPAC Name

5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35)

InChI Key

QWYFTINKVQGFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.